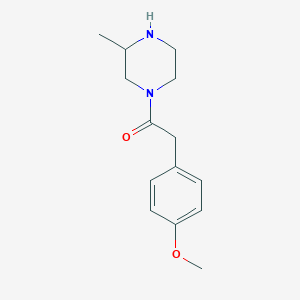

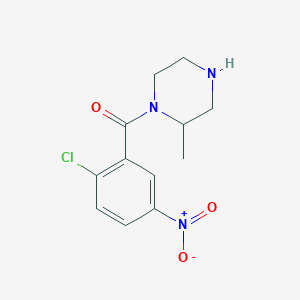

![molecular formula C12H9F6N3 B6362752 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1240566-22-6](/img/structure/B6362752.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

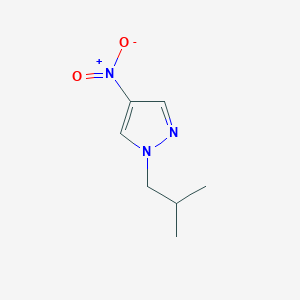

“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives are known for their wide range of biological activities . This compound, in particular, has been studied for its potential as a growth inhibitor of drug-resistant bacteria .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves the design and antimicrobial studies of novel pyrazole derivatives . The synthesized compounds have shown potent growth inhibition of planktonic Gram-positive bacteria .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a methyl group . The InChI code for this compound is provided .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Amino pyrazole derivatives, including 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine, have been synthesized and evaluated for their biological activities. The synthesis involves the reaction of 3,5-bis(trifluoromethyl)aniline with cyanoacetic acid, followed by several steps leading to various amino pyrazole derivatives. These compounds were then tested for antifungal and antimicrobial activities, with some showing significant antimicrobial properties (Shah, Patel, & Karia, 2018).

Application in Lithium Ion Batteries

A methylated pyrazole derivative, related to this compound, was synthesized and evaluated for use in high-voltage lithium ion batteries. The study demonstrated that the introduction of a methyl group at the nitrogen atom of the pyrazole ring significantly improved the cycling performance of the batteries, suggesting the potential of such derivatives in enhancing lithium ion battery technology (von Aspern et al., 2020).

Coordination Chemistry

Research on rhodium(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands, which are structurally related to this compound, explored their synthesis and NMR studies. These complexes, characterized by different modes of bonding and isomer formation, highlight the versatility of pyrazole-based ligands in coordination chemistry and their potential applications in catalysis and material science (Zamora, Pons, & Ros, 2004).

Sensitive Response Toward Fe^3+

A novel tripyrazole derivative ligand, incorporating elements from the pyrazole structure of interest, was synthesized and found to exhibit a highly selective and sensitive response toward Fe^3+ ions. This property is particularly relevant for developing new sensors and indicators in analytical chemistry (Du et al., 2014).

Zukünftige Richtungen

The future directions for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine” could involve further studies on its antimicrobial properties, particularly against drug-resistant bacteria . Additionally, its potential applications in other areas of medicine and pharmacology could be explored.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Similar compounds have been shown to activate substrates and subsequently stabilize partially developing negative charges in the transition states, employing explicit double hydrogen bonding . This suggests that our compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also influence various biochemical pathways.

Result of Action

Similar compounds have been found to be potent growth inhibitors of planktonic gram-positive bacteria , suggesting that this compound might have similar effects.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

It has been found that this compound can inhibit the growth of planktonic Gram-positive bacteria

Cellular Effects

It has been shown to have potent growth inhibitory effects on certain bacteria . This suggests that it may influence cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Eigenschaften

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N3/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-21-2-1-10(19)20-21/h1-5H,6H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBRXHTYLKFTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

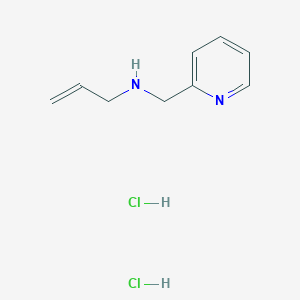

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

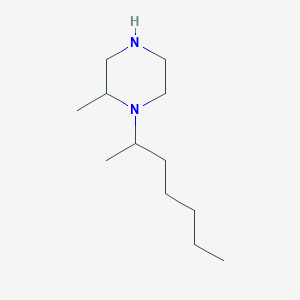

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

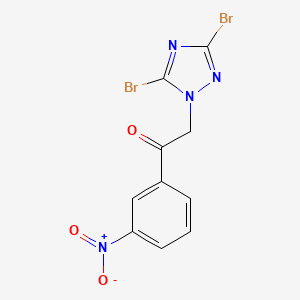

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)